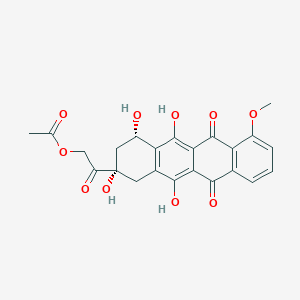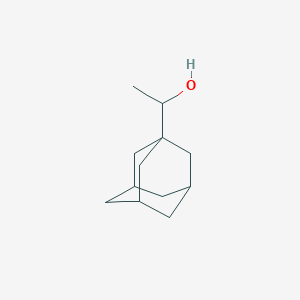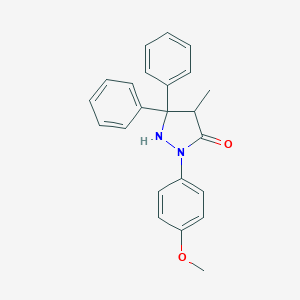
14-O-Acetyldaunomycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-O-Acetyldaunomycinone is a chemical compound with the molecular formula C23H20O10 and a molecular weight of 456.4 g/mol . It is a derivative of daunorubicin, an anthracycline antibiotic used primarily in the treatment of acute myeloid and lymphocytic leukemia . This compound is characterized by its deep red solid form and is soluble in dimethyl sulfoxide and methanol when heated .
Preparation Methods
The synthesis of 14-O-Acetyldaunomycinone involves the acetylation of daunomycinone. The reaction typically requires acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation at the 14-O position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
14-O-Acetyldaunomycinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound.
Scientific Research Applications
14-O-Acetyldaunomycinone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Research focuses on its potential as an anticancer agent, given its structural similarity to daunorubicin.
Mechanism of Action
The mechanism of action of 14-O-Acetyldaunomycinone involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the synthesis of nucleic acids. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparison with Similar Compounds
14-O-Acetyldaunomycinone is similar to other anthracycline antibiotics such as:
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Compared to these compounds, this compound has a unique acetyl group at the 14-O position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural modification can affect its solubility, stability, and interaction with biological targets, potentially offering advantages in specific therapeutic contexts .
Properties
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNGLRVIYRYQHU-MYODQAERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457462 |
Source


|
| Record name | AG-650/41069241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29984-41-6 |
Source


|
| Record name | AG-650/41069241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)









